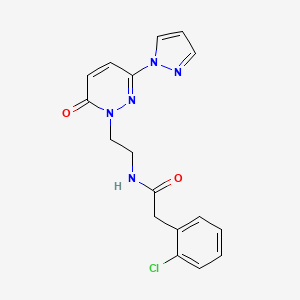

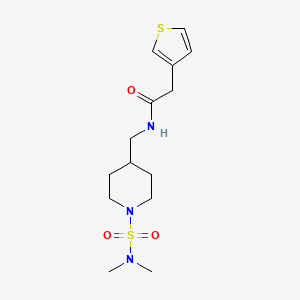

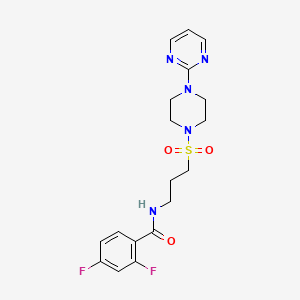

![molecular formula C25H27NO6 B2513124 3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946236-31-3](/img/structure/B2513124.png)

3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule. It contains a chromeno[8,7-e][1,3]oxazin-4(8H)-one core, which is a type of heterocyclic compound. This core is substituted with a 2-ethoxyphenoxy group, a methyl group, and a tetrahydrofuran-2-ylmethyl group .

Molecular Structure Analysis

The compound’s molecular structure is likely complex due to the presence of multiple rings and functional groups. The chromeno[8,7-e][1,3]oxazin-4(8H)-one core is a fused ring system, and the tetrahydrofuran-2-ylmethyl group is another cyclic structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the presence of the ethoxy and oxazinone groups could impart some degree of polarity to the molecule .Aplicaciones Científicas De Investigación

Chemoenzymatic Synthesis

A study highlighted the chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives, showcasing a method for producing key precursors like Levofloxacin, an antimicrobial agent. This process emphasizes the utility of such compounds in synthesizing clinically significant molecules (López-Iglesias et al., 2015).

Catalytic Hydrogenation

Another research focused on the catalytic hydrogenation of dihydro-1,2-oxazines, revealing pathways to diverse chemical structures such as enamines and tetrahydro-2-furanamines. This study showcases the versatility of oxazine derivatives in chemical transformations (Sukhorukov et al., 2008).

Photodimerizable Monomers

The synthesis and characterization of a monomer with both benzoxazine and coumarin rings were explored for its photodimerization and thermal properties, highlighting the material science applications of such compounds (Kiskan & Yagcı, 2007).

Palladium-Catalyzed Synthesis

Research demonstrated the palladium-catalyzed synthesis of benzoxazine and dioxazine derivatives, indicating the role of these compounds in constructing complex molecular architectures relevant for drug development and material sciences (Gabriele et al., 2006).

Eco-Friendly Antimicrobial Activities

A study detailed the eco-friendly synthesis of dihydro-benzo and naphtho-1,3-oxazine derivatives, with some showing significant antimicrobial activity. This illustrates the potential of such compounds in developing new antimicrobial agents (Mathew et al., 2010).

Propiedades

IUPAC Name |

3-(2-ethoxyphenoxy)-2-methyl-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO6/c1-3-28-21-8-4-5-9-22(21)32-24-16(2)31-25-18(23(24)27)10-11-20-19(25)14-26(15-30-20)13-17-7-6-12-29-17/h4-5,8-11,17H,3,6-7,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOZINHINFKQAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5CCCO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

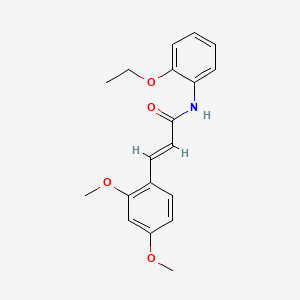

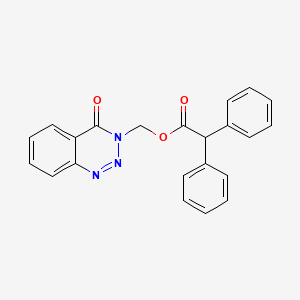

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-5-(dimethylamino)-1,4-pentadien-3-one](/img/structure/B2513043.png)

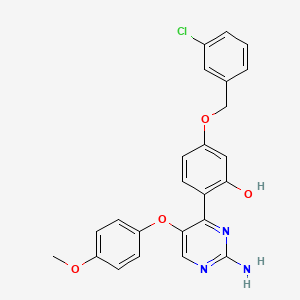

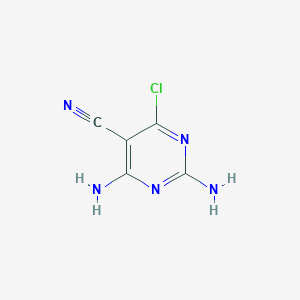

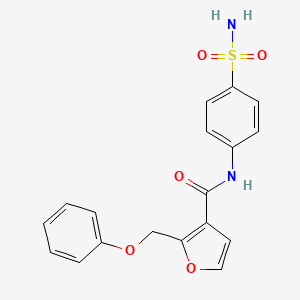

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2513050.png)

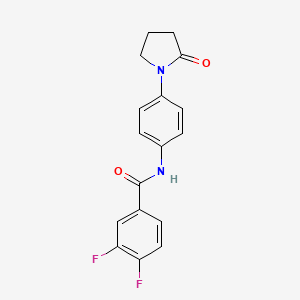

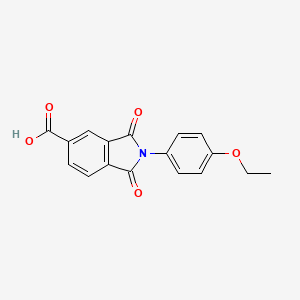

![1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B2513060.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B2513062.png)